molecular formula C20H14ClN5O3 B11988235 6-Amino-1-(3-chlorophenyl)-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

6-Amino-1-(3-chlorophenyl)-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile

Cat. No.: B11988235
M. Wt: 407.8 g/mol
InChI Key: BVHNLECSNVLEEY-UHFFFAOYSA-N
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Description

6-Amino-1-(3-chlorophenyl)-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound belonging to the pyranopyrazole family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both chlorophenyl and nitrophenyl groups, contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Amino-1-(3-chlorophenyl)-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of aryl aldehydes, malononitrile, and 1-phenyl-3-methyl-1H-pyrazol-5(4H)-one in the presence of a catalyst. This reaction is often carried out in aqueous media, which offers the advantages of mild conditions, high yields, and environmental friendliness .

Industrial Production Methods

Industrial production of this compound may involve similar multi-component reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, can further improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Amino-1-(3-chlorophenyl)-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Halogen atoms in the chlorophenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

6-Amino-1-(3-chlorophenyl)-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 6-Amino-1-(3-chlorophenyl)-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microorganisms by interfering with their metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Amino-1-(3-chlorophenyl)-3-methyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile stands out due to its specific combination of functional groups, which imparts unique chemical and biological properties. The presence of both chlorophenyl and nitrophenyl groups enhances its reactivity and potential for diverse applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C20H14ClN5O3

Molecular Weight

407.8 g/mol

IUPAC Name

6-amino-1-(3-chlorophenyl)-3-methyl-4-(2-nitrophenyl)-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C20H14ClN5O3/c1-11-17-18(14-7-2-3-8-16(14)26(27)28)15(10-22)19(23)29-20(17)25(24-11)13-6-4-5-12(21)9-13/h2-9,18H,23H2,1H3

InChI Key

BVHNLECSNVLEEY-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=CC=C3[N+](=O)[O-])C4=CC(=CC=C4)Cl

Origin of Product

United States

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